(4-Amino-3-methylphenyl)methanol

Overview

Description

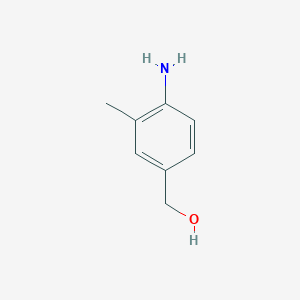

(4-Amino-3-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the fourth position and a methyl group at the third position

Preparation Methods

Catalytic Hydrogenation of 3-Methyl-4-nitrobenzyl Alcohol

General Reaction Mechanism

The reduction of 3-methyl-4-nitrobenzyl alcohol to (4-amino-3-methylphenyl)methanol typically employs palladium on carbon (Pd/C) under hydrogen gas. The nitro group (-NO₂) is sequentially reduced to hydroxylamine (-NHOH) and finally to the amine (-NH₂), preserving the benzyl alcohol moiety. Key steps include:

- Adsorption of hydrogen onto the Pd/C catalyst surface.

- Electron transfer from palladium to the nitro group, initiating reduction.

- Protonation of intermediates to yield the primary amine.

Side reactions, such as hydrogenolysis of the benzyl alcohol to methyl groups, occur under prolonged reaction times or elevated hydrogen pressures.

Optimized Reaction Conditions

Data from multiple studies highlight critical parameters (Table 1):

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) | Side Product |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 10 psi | 1.5 | 99 | None |

| 10% Pd/C | Ethanol | 30 psi | 8 | 100 | 2,4-Dimethylaniline |

| 10% Pd/C | Methanol | 1 atm | 0.2 | 91.4 | None |

- Catalyst Loading : 10% Pd/C (1–5 wt% relative to substrate) achieves complete conversion without over-reduction.

- Solvent Choice : Ethanol outperforms methanol in preserving the benzyl alcohol group, attributed to its lower polarity reducing hydrogenolysis rates.

- Pressure and Time : At 10 psi and 1.5 hours, selectivity for the amine exceeds 99%. Elevated pressures (30 psi) promote C-O bond cleavage, yielding 2,4-dimethylaniline.

Large-Scale Synthesis

A flow hydrogenation system (H-Cube) with 10% Pd/C at 25°C and 1 mL/min flow rate delivers 91.4% yield, demonstrating scalability for industrial applications. This method eliminates batch processing limitations, enhancing reproducibility.

Alternative Synthesis via Nitrosation-Reduction

Nitrosation of m-Cresol

The Chinese patent CN103508908A outlines a two-step synthesis starting from m-cresol (Fig. 1):

Nitrosation :

Reduction :

Table 2: Nitrosation-Reduction Protocol

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitrosation | NaNO₂, HCl, NaOH | 5°C, 0.5 h | 96.2 |

| Reduction | Pd/C, NH₃, MeOH | 25°C, 2–8 h | 88.1 |

Limitations and Advantages

- Drawbacks : Multiple steps lower overall efficiency (82.4% combined yield) vs. direct hydrogenation (99%).

- Utility : Valuable when nitro precursors are unavailable, leveraging cheaper m-cresol feedstock.

Critical Analysis of Reaction Parameters

Catalyst Deactivation

Pd/C exhibits prolonged stability in ethanol, with no leaching observed over five reuse cycles. In contrast, methanol accelerates palladium sintering, reducing activity by 12% after three batches.

Solvent Effects

- Ethanol : Stabilizes intermediates via hydrogen bonding, minimizing hydrogenolysis.

- Methanol : Polar aprotic nature increases hydrogenolysis risk but enhances nitro group solubility.

Temperature and Pressure

Room temperature (20–25°C) maximizes selectivity, while temperatures >35°C favor undesired C-N bond cleavage. Hydrogen pressures >20 psi should be avoided unless targeting hydrogenolysis products.

Industrial and Environmental Considerations

Waste Minimization

- Catalyst Recovery : Pd/C filtration and reuse reduce metal waste by 95%.

- Solvent Recycling : Ethanol distillation recovers >90% solvent, aligning with green chemistry principles.

Cost Analysis

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: 4-Amino-3-methylbenzaldehyde or 4-Amino-3-methylbenzoic acid.

Reduction: Secondary or tertiary amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

(4-Amino-3-methylphenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The amino group can be reduced to form secondary or tertiary amines.

- Substitution : The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Reaction Conditions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, CrO3 | 4-Amino-3-methylbenzaldehyde, 4-Amino-3-methylbenzoic acid |

| Reduction | Lithium aluminum hydride, NaBH4 | Secondary or tertiary amines |

| Substitution | Acyl chlorides or anhydrides | Amides or other substituted derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against various microbial strains and cancer cell lines, suggesting that it may possess both antimicrobial and anticancer properties. These findings are crucial for drug development aimed at creating new therapeutic agents.

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential use in drug design. Researchers are focusing on its ability to modify pharmacological activities of existing drugs or to serve as a scaffold for new drug candidates. Its structural features allow for the design of molecules that can target specific biological pathways.

Industrial Applications

Production of Dyes and Resins

In the industrial sector, this compound is utilized in the production of dyes and resins. Its chemical properties make it suitable for creating colorants used in textiles and coatings, as well as in the formulation of polymeric materials.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of this compound against a range of bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential application as an antimicrobial agent.

Case Study 2: Drug Design

In a recent investigation, this compound was modified to enhance its anticancer activity. The derivatives showed improved efficacy in inhibiting tumor growth in vitro, highlighting the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4-Amino-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

4-Amino-3-methylphenol: Similar structure but lacks the methanol group.

4-Hydroxy-2-methylaniline: Another related compound with similar functional groups.

Uniqueness: (4-Amino-3-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis .

Biological Activity

(4-Amino-3-methylphenyl)methanol, also known as 4-amino-3-methylbenzyl alcohol, is a compound of interest due to its various biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Details |

|---|---|

| Molecular Formula | C8H11N1O1 |

| Molecular Weight | 151.18 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

Interaction with Biomolecules

This compound has been studied for its interactions with enzymes and proteins. It acts as a metabolite of 3-methyl-4-nitrophenol and has been shown to induce DNA damage in the presence of copper ions (Cu(II)) . This interaction highlights its potential role in biochemical pathways that could lead to mutagenesis or other cellular effects.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling: It affects pathways involved in cellular communication.

- Gene Expression: Alters the expression levels of certain genes, potentially leading to changes in cell function.

- Metabolism: Modulates metabolic pathways by interacting with enzymes .

The biological activity of this compound is primarily mediated through its ability to form hydrogen bonds with biological molecules. This interaction can lead to:

- Enzyme Inhibition/Activation: The amino group can influence enzyme activity by altering substrate binding.

- Redox Reactions: The compound may participate in redox processes that impact cellular metabolism .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses: May exhibit therapeutic effects, such as anti-inflammatory properties.

- Higher Doses: Associated with adverse effects, including cytotoxicity and DNA damage .

1. DNA Damage Studies

A study examining the genotoxic effects of this compound demonstrated that exposure led to increased DNA strand breaks in cultured cells when combined with Cu(II). This suggests a potential risk for mutagenesis .

2. Anticancer Potential

In vitro studies have indicated that this compound exhibits selective growth inhibition against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Phase I Metabolism: Primarily through oxidation reactions leading to the formation of phenolic metabolites.

- Phase II Metabolism: Conjugation reactions that enhance solubility for excretion .

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for understanding its pharmacokinetics. It interacts with various transport proteins that facilitate its movement across cell membranes, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The localization of this compound within cells significantly affects its biological activity. It has been observed to localize in the nucleus, where it may interact directly with DNA and other nuclear components, potentially influencing gene expression .

Q & A

Q. What synthetic methodologies are most effective for producing (4-Amino-3-methylphenyl)methanol, and how can reaction conditions be optimized?

Basic Research Focus

The compound is commonly synthesized via acid-catalyzed cyclization or condensation reactions. For instance, heating precursors like substituted acridinones with polyphosphoric acid (PPA) at 120–130°C for 3 hours yields derivatives of this compound with ~87% efficiency . Optimization involves adjusting catalyst concentration, reaction time, and temperature. Post-synthesis purification via vacuum filtration and washing with solvents like methanol-water mixtures is critical to isolate the product .

Advanced Consideration : Biocatalytic synthesis using Daucus carota cells has been explored for structurally similar compounds, suggesting potential for greener routes. Factors like pH, solvent polarity, and enzyme stability must be optimized to improve yield and reduce byproducts .

Q. How do structural modifications to this compound impact its metabolic stability and CYP1A1 induction potential?

Advanced Research Focus

Fluorinated derivatives of this compound analogs (e.g., benzothiazoles) induce CYP1A1 expression in cancer cells, which correlates with metabolic activation and macromolecular binding . To assess metabolic stability:

- Use hepatic microsomal assays to measure half-life and metabolite formation.

- Employ LC-MS/MS to identify phase I/II metabolites.

- Compare aryl hydrocarbon receptor (AhR)-dependent vs. independent pathways using gene knockout models (e.g., AhR-deficient MCF-7 cells) .

Data Contradiction Note : Discrepancies in metabolic activity may arise from differences in substituent electronegativity or steric hindrance. For example, fluorination increases metabolic resistance but may enhance DNA binding affinity .

Q. What analytical techniques are most suitable for characterizing this compound and its derivatives?

Basic Research Focus

- GC-MS : Effective for identifying volatile derivatives, such as 2-((4-amino-3-methylphenyl)(ethyl)amino)ethanol, with detection limits in the nanogram range .

- HPLC : Paired with UV-Vis or fluorescence detectors for quantifying non-volatile compounds. Use C18 columns and methanol-water mobile phases (e.g., 90:10 v/v) for optimal separation .

- NMR : ¹H and ¹³C NMR resolve structural ambiguities, particularly for regioisomers. For example, aromatic protons in the 6.5–7.5 ppm range confirm substitution patterns .

Advanced Application : Ion mobility spectrometry (IMS) can differentiate conformers or charge states in complex mixtures, such as basic fuchsin derivatives .

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

Data Contradiction Analysis

Discrepancies between polyphosphoric acid (PPA)-mediated synthesis (87% yield) and biocatalytic routes (variable yields) may stem from:

- Catalyst Efficiency : PPA’s strong acidity accelerates cyclization but may degrade heat-sensitive intermediates.

- Reaction Scalability : Biocatalytic methods face challenges in maintaining enzyme activity at larger scales.

- Byproduct Formation : Monitor reaction progress with TLC (e.g., chloroform:methanol = 9.5:0.5, Rf = 0.67) to identify side products early .

Resolution Strategy : Conduct Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent, and catalyst type. Compare yields using ANOVA and Tukey’s post-hoc tests .

Q. What methodologies are used to evaluate the environmental impact of this compound synthesis?

Advanced Research Focus

- Life Cycle Assessment (LCA) : Compare energy consumption and waste generation across synthetic routes (e.g., PPA vs. biocatalysis) .

- Ecotoxicology : Test biodegradability using OECD 301 protocols and assess aquatic toxicity in Daphnia magna or algae models.

- Green Chemistry Metrics : Calculate atom economy and E-factor for each synthesis step. For example, biocatalytic routes may reduce E-factor by minimizing solvent use .

Q. How can structure-activity relationship (SAR) studies guide the development of this compound-based therapeutics?

Advanced Research Focus

- Anticancer Potential : Analogues like 2-(4-amino-3-methylphenyl)benzothiazoles show selective cytotoxicity in cancer cells. SAR studies reveal that fluorination enhances metabolic stability but may reduce solubility .

- Antimicrobial Activity : Test derivatives against Gram-positive/-negative bacteria. Use MIC assays and molecular docking to correlate substituent effects (e.g., methyl vs. methoxy groups) with target binding .

Methodological Note : Combine in vitro assays with computational modeling (e.g., DFT for electronic properties) to prioritize compounds for in vivo testing .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Advanced Research Focus

- Purification : Chromatography becomes impractical at larger scales. Explore recrystallization or fractional distillation using solvents like hexane-ethyl acetate.

- Process Safety : Assess exothermic risks in acid-catalyzed reactions using calorimetry.

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., genotoxic nitrosamines) .

Q. How does the compound’s solubility profile influence its formulation in drug delivery systems?

Basic Research Focus

- Solubility Screening : Test in aqueous buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400). The compound’s slight water solubility (similar to 1-(4-Methylphenyl)ethanol) necessitates lipid-based carriers .

- Nanoparticle Encapsulation : Use PLGA or chitosan nanoparticles to enhance bioavailability. Characterize with dynamic light scattering (DLS) and TEM .

Q. What future research directions are prioritized for this compound?

Advanced Research Focus

- Mechanistic Studies : Elucidate AhR-independent pathways for CYP1A1 induction using CRISPR-Cas9 models .

- Sustainable Synthesis : Engineer thermostable biocatalysts via directed evolution for industrial applications .

- Environmental Monitoring : Develop SPE-LC-MS methods to detect the compound in wastewater, addressing potential bioaccumulation risks .

Properties

IUPAC Name |

(4-amino-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNQRSHWDUNLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363804 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88990-57-2 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88990-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.